2-(3-Chlorophenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound 2-(3-Chlorophenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the triazolo[1,5-a]pyrimidine class, a scaffold known for diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory properties . Its structure features:
- 2-(3-Chlorophenyl): A chloro-substituted aromatic ring at position 2.
- 7-(2-Ethoxyphenyl): An ethoxy-substituted phenyl group at position 6.
- 5-Methyl: A methyl group at position 3.
- 6-Carboxamide: A carboxamide moiety at position 6.
This analysis compares its structural and functional attributes with analogues reported in the literature.
Properties
IUPAC Name |
2-(3-chlorophenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c1-3-29-16-10-5-4-9-15(16)18-17(19(23)28)12(2)24-21-25-20(26-27(18)21)13-7-6-8-14(22)11-13/h4-11,18H,3H2,1-2H3,(H2,23,28)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHNXOGCBIKEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC3=NC(=NN23)C4=CC(=CC=C4)Cl)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed via a condensation reaction between a suitable diamine and a carbonyl compound.
Coupling of the Rings: The triazole and pyrimidine rings are then fused together through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of Substituents: The chlorophenyl, ethoxyphenyl, and methyl groups are introduced through various substitution reactions, often involving halogenated precursors and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated precursors and nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
2-(3-Chlorophenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the compound.
Comparison with Similar Compounds
Substituent Variations at Position 2
The target compound’s 3-chlorophenyl group at position 2 contrasts with:
- Benzylsulfanyl : In Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate (), the sulfur-containing substituent enhances π-π stacking interactions in crystallography, contributing to molecular stability .
Key Insight : The chloro group in the target compound balances steric effects and electron-withdrawing properties, which may optimize receptor binding compared to bulkier or more polar substituents.
Substituent Variations at Position 7
The 2-ethoxyphenyl group at position 7 differs from:
Substituent Variations at Position 5
The 5-methyl group is compared to:
- Hydroxymethyl : In Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate (), the hydroxyl group introduces hydrogen-bonding capability, affecting solubility and target engagement .
Key Insight : The methyl group in the target compound offers a balance of steric simplicity and metabolic stability compared to more polar or fluorinated substituents.
Substituent Variations at Position 6
The 6-carboxamide moiety contrasts with:
- Ethyl Ester : Common in analogues (), esters are prone to hydrolysis, whereas carboxamides exhibit greater stability and hydrogen-bonding capacity .
- N-Cyclohexyl Carboxamide : In Compound 38 (), the cyclohexyl group enhances lipophilicity, favoring central nervous system penetration .
Key Insight : The carboxamide in the target compound likely improves target affinity through hydrogen bonding while maintaining stability over ester derivatives.
Structural and Functional Implications
Physicochemical Properties
Biological Activity
The compound 2-(3-Chlorophenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family known for its diverse biological activities. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A triazolopyrimidine core.
- Substituents including a chlorophenyl group and an ethoxyphenyl group.
This unique arrangement contributes to its biological properties and interactions with various biological targets.
The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may exert effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, potentially leading to reduced cell proliferation in cancer cells.
- Apoptosis Induction : It might activate apoptotic pathways through interaction with proteins that regulate cell death.
Anticancer Activity
Studies have shown that compounds within the triazolopyrimidine class exhibit significant anticancer properties. For example:
- In vitro studies demonstrated that similar compounds have IC50 values in the low micromolar range against various cancer cell lines (e.g., HCT-116 and MCF-7) .
- Structure-Activity Relationship (SAR) analyses suggest that modifications to the substituents can enhance selectivity and potency against cancer cells .
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial potential of triazolopyrimidines. For instance:
- Some derivatives have been evaluated for their effectiveness against drug-resistant bacterial strains .
- The selectivity index (SI) for certain analogs indicates promising activity with reduced toxicity .
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Anticancer | Inhibition of cell growth in HCT-116 and MCF-7 | 1.9 - 3.23 | >10 |
| Antimicrobial | Activity against drug-resistant strains | <10 | >12 |
Table 2: Structure-Activity Relationships
| Compound ID | Substituents | IC50 (µM) | SI |
|---|---|---|---|
| Cpd A | 3-Chlorophenyl + Ethoxyphenyl | 0.32 | >16 |
| Cpd B | 4-Methylphenyl + Ethoxy | 1.6 | >18 |
Case Studies
- Anticancer Efficacy : A study focusing on a closely related compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential for development as an anticancer agent.
- Antimicrobial Screening : Another investigation highlighted the compound's effectiveness against Mycobacterium tuberculosis, positioning it as a candidate for further development in treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
